molecular formula C13H11NO2 B015438 3-Methyl-4-nitrobiphenyl CAS No. 69314-47-2

3-Methyl-4-nitrobiphenyl

Cat. No.: B015438
CAS No.: 69314-47-2
M. Wt: 213.23 g/mol
InChI Key: JQYNLODZQDADHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Methyl-4-nitrobiphenyl involves the Suzuki-Miyaura coupling reaction. This method uses 4-chloro-2-methyl-1-nitrobenzene and phenylboronic acid as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in a mixture of 1,4-dioxane and water at 100°C. The reaction typically yields this compound with a high yield of around 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is a scalable and efficient method that can be adapted for industrial purposes. The use of palladium catalysts and boronic acids in this reaction is well-suited for large-scale synthesis due to their availability and relatively low cost.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrobiphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation.

Major Products Formed

    Reduction: 3-Methyl-4-aminobiphenyl.

    Oxidation: 3-Methyl-4-nitrobenzoic acid.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Mechanism of Action

The carcinogenic and mutagenic effects of 3-Methyl-4-nitrobiphenyl are primarily due to its metabolic activation. The compound undergoes enzymatic reduction to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenesis. The primary molecular targets include DNA and various enzymes involved in its metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobiphenyl
  • 3-Methylbiphenyl
  • 4-Aminobiphenyl

Uniqueness

Compared to other similar compounds, 3-Methyl-4-nitrobiphenyl is unique due to the presence of both a methyl and a nitro group on the biphenyl structure. This combination of functional groups contributes to its distinct chemical reactivity and biological activity. The nitro group is responsible for its mutagenic properties, while the methyl group influences its metabolic pathways and overall stability .

Properties

IUPAC Name

2-methyl-1-nitro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYNLODZQDADHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219373
Record name Biphenyl, 3-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69314-47-2
Record name Biphenyl, 3-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069314472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biphenyl, 3-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitrobiphenyl
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-nitrobiphenyl
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-nitrobiphenyl
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-nitrobiphenyl
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-nitrobiphenyl
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-nitrobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.